Aeruginascin

Description

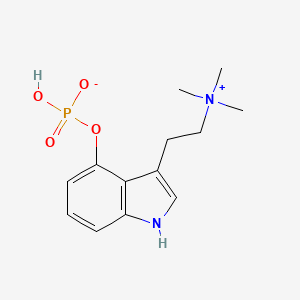

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIPFLWAQQNCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921308 | |

| Record name | Aeruginascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114264-95-8 | |

| Record name | 1H-Indole-3-ethanaminium, N,N,N-trimethyl-4-(phosphonooxy)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114264-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N, N, N-Trimethyl-4-phosphoryloxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114264958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aeruginascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AERUGINASCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9WQY1P7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Natural Source of Aeruginascin in Inocybe aeruginascens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginascin, a unique trimethylammonium analogue of psilocybin, has garnered significant interest within the scientific community for its potential to modulate the psychoactive effects of psilocybin, reportedly leading to more consistently euphoric experiences. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing exclusively on the mushroom species Inocybe aeruginascens. The document details the biosynthesis of this compound, its quantitative levels within the fungal fruiting body, and comprehensive experimental protocols for its extraction and analysis. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of novel psychedelic compounds.

Introduction

Inocybe aeruginascens, a small, mycorrhizal mushroom found in Europe, is a significant natural source of the indoleamine alkaloid this compound (N,N,N-trimethyl-4-phosphoryloxytryptamine).[1][2] This compound co-occurs with other psychoactive tryptamines, including psilocybin and baeocystin.[1][3] The presence of this compound is believed to alter the pharmacological effects of psilocybin, potentially mitigating negative experiences such as anxiety and paranoia, and enhancing euphoric states.[3] Understanding the natural production and quantification of this compound in its native fungal host is a critical first step for further pharmacological investigation and potential therapeutic development.

Quantitative Analysis of Tryptamine (B22526) Alkaloids in Inocybe aeruginascens

Quantitative analyses of Inocybe aeruginascens have revealed that the concentration of this compound is comparable to that of psilocybin and baeocystin. The following table summarizes the concentrations of these key tryptamine alkaloids found in the fruiting bodies of Inocybe aeruginascens, as determined by ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

| Compound | Concentration (mg/g dry mass) | Reference |

| This compound (AE) | 0.280 - 0.283 | [4] |

| Psilocybin (PSB) | 0.124 - 0.128 | [4] |

| Baeocystin (BA) | 0.038 - 0.039 | [4] |

| Psilocin (PS) | 0.005 | [4] |

Note: The analysis was performed on whole fruiting bodies (cap and stipe combined).[4]

Biosynthesis of this compound

The biosynthetic pathway of this compound is intrinsically linked to the well-characterized pathway of psilocybin. The journey begins with the amino acid L-tryptophan and involves a series of enzymatic reactions. While the complete enzymatic machinery in Inocybe aeruginascens is a subject of ongoing research, the core steps are understood to mirror those in Psilocybe species, which involve four key enzymes: PsiD, PsiH, PsiK, and PsiM.[5]

This compound is synthesized through the further methylation of the psilocybin precursor, baeocystin.[6] The final step, a third N-methylation of the primary amine of baeocystin, is what distinguishes this compound from its counterparts. Recent studies suggest that the methyltransferase PsiM, responsible for the two methylation steps leading to psilocybin, is incapable of catalyzing this third methylation to produce this compound.[7][8] This indicates the likely presence of a distinct N-methyltransferase in Inocybe aeruginascens responsible for the biosynthesis of this compound.

Figure 1: Proposed biosynthetic pathway of this compound in Inocybe aeruginascens.

Experimental Protocols

Extraction of this compound from Inocybe aeruginascens Fruiting Bodies

This protocol is adapted from established methods for the extraction of tryptamine alkaloids from fungal biomass.[9][10]

Materials:

-

Dried fruiting bodies of Inocybe aeruginascens

-

Methanol (B129727) (HPLC grade)

-

0.5% (v/v) Acetic acid in methanol

-

Grinder or mortar and pestle

-

Vortex mixer

-

Centrifuge

-

Micro-pipettes

-

15 mL polypropylene (B1209903) centrifuge tubes

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Sample Preparation: Dry the Inocybe aeruginascens fruiting bodies at a temperature below 25°C in the dark to preserve the integrity of the alkaloids.[9] Grind the dried mushrooms into a fine powder using a grinder or a mortar and pestle.

-

Extraction: a. Weigh approximately 50 mg of the dried mushroom powder and place it into a 15 mL centrifuge tube. b. Add 10 mL of methanol containing 0.5% (v/v) acetic acid to the tube. The acidification of the solvent has been shown to improve the extraction yield of tryptamines.[9] c. Tightly cap the tube and vortex vigorously for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material. e. Carefully transfer the supernatant to a clean tube.

-

Filtration: Filter the extract through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter. The filtrate is now ready for analytical quantification.

Figure 2: Workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound using HPLC with Diode-Array Detection (DAD), based on methodologies developed for psilocybin and psilocin.[11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program should be developed to achieve optimal separation of this compound from other co-extracted compounds. A starting condition of 5% B, ramping to 95% B over 15 minutes, followed by a re-equilibration step is a reasonable starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at 220 nm and 268 nm, as tryptamine alkaloids typically show absorbance at these wavelengths.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

Sample Analysis: Inject the filtered extract (from section 4.1) into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Determine the concentration of this compound in the sample by using the calibration curve.

Conclusion

Inocybe aeruginascens stands out as a primary natural source of the intriguing tryptamine alkaloid, this compound. This guide has provided a comprehensive overview of the quantitative presence of this compound in this fungal species, delved into its biosynthetic origins, and offered detailed protocols for its extraction and quantification. The provided methodologies and data serve as a foundational resource for researchers aiming to isolate and study this compound, and for drug development professionals exploring its potential therapeutic applications, particularly in conjunction with psilocybin. Further research is warranted to elucidate the specific enzymatic machinery responsible for this compound's unique trimethylation and to explore the factors influencing its concentration in its natural habitat.

References

- 1. Inocybe aeruginascens - Wikipedia [en.wikipedia.org]

- 2. This compound, a trimethylammonium analogue of psilocybin from the hallucinogenic mushroom Inocybe aeruginascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. An enzyme makes mushrooms “magical” [uni-jena.de]

- 8. Methyl transfer in psilocybin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wiki.dmt-nexus.me [wiki.dmt-nexus.me]

- 11. HPLC Analysis of Hallucinogenic Mushroom Alkaloids (Psilocin andPsilocybin) Applying Hydrophilic Interaction Chromatography (HILIC) | Semantic Scholar [semanticscholar.org]

The Occurrence of Aeruginascin in Pholiotina cyanopus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the presence of aeruginascin in the mushroom species Pholiotina cyanopus. It includes quantitative data, detailed experimental protocols for analysis, and a visualization of the relevant signaling pathway, designed for an audience with a background in analytical chemistry, pharmacology, and drug development.

Quantitative Analysis of Tryptamines in Pholiotina cyanopus

Pholiotina cyanopus has been identified as a producer of several psychoactive tryptamines. Notably, it is one of the few fungal species known to contain this compound (4-phosphoryloxy-N,N,N-trimethyltryptamine). The concentrations of this compound and other related tryptamines in air-dried basidiomata of P. cyanopus have been quantified, revealing it to be a minor component compared to psilocybin.[1]

A 2015 study by Halama et al. provided the first quantitative data for this compound in this species.[1] The analysis of Polish specimens of P. cyanopus yielded the following concentrations of tryptamine (B22526) alkaloids, expressed as a percentage of the dry weight of the mushroom.

| Compound | Chemical Name | Concentration (% of dry weight) |

| Psilocybin | 4-phosphoryloxy-N,N-dimethyltryptamine | 0.90 ± 0.08 |

| Psilocin | 4-hydroxy-N,N-dimethyltryptamine | 0.17 ± 0.01 |

| Baeocystin | 4-phosphoryloxy-N-methyltryptamine | 0.16 ± 0.01 |

| Norbaeocystin | 4-phosphoryloxy-N-methyltryptamine | 0.053 ± 0.004 |

| This compound | 4-phosphoryloxy-N,N,N-trimethyltryptamine | 0.011 ± 0.0007 |

Experimental Protocols

The quantification of this compound and other tryptamines in Pholiotina cyanopus was achieved through a combination of ultrasound-assisted extraction and liquid chromatography-mass spectrometry (LC-MS) analysis.[1]

Sample Preparation and Extraction

The following protocol outlines the methodology for extracting tryptamines from dried mushroom samples for subsequent analysis.[1]

-

Drying and Pulverization: Basidiomata of P. cyanopus are first dried at 40°C for 24 hours to remove moisture. The dried mushroom material is then pulverized into a fine powder using a mortar and pestle to increase the surface area for efficient extraction.

-

Ultrasound-Assisted Extraction:

-

A 500 mg aliquot of the powdered mushroom specimen is transferred to a glass vial.

-

50 ml of methanol (B129727) is added to the vial as the extraction solvent.

-

The vial is then placed in an ultrasonic water bath for a duration of 3 hours. This process uses high-frequency sound waves to facilitate the disruption of cell walls and enhance the dissolution of the target analytes into the solvent.

-

-

Solvent Evaporation and Reconstitution:

-

Following extraction, the methanolic extract is filtered to remove solid mushroom debris.

-

The filtered extract is then evaporated to dryness under a vacuum. This step removes the methanol, concentrating the extracted compounds.

-

The resulting residue is redissolved in 0.2 ml of methanol, creating a concentrated sample solution ready for chromatographic analysis.

-

Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

The identification and quantification of this compound and other tryptamines are performed using a liquid chromatography-mass spectrometry (LC-MS) system. This technique separates the compounds in the extract based on their chemical properties and then detects them based on their mass-to-charge ratio.[1][2]

-

Liquid Chromatography (LC): The methanolic extract is injected into the LC system, where it is passed through a column. The differential interaction of the various tryptamines with the column's stationary phase leads to their separation over time.

-

Mass Spectrometry (MS): As the separated compounds elute from the LC column, they are introduced into the mass spectrometer. The molecules are ionized, and the instrument measures their mass-to-charge ratio ([M+H]⁺). This allows for the precise identification of each tryptamine derivative.[2]

-

This compound [M+H]⁺ = 299.11 [2]

-

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the analysis of this compound and the proposed signaling pathway of its active metabolite.

This compound is believed to be a prodrug, with its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), exerting its effects primarily through the serotonin (B10506) 5-HT2A receptor. The following diagram illustrates the Gq-coupled signaling cascade initiated upon receptor activation.

References

Detecting Aeruginascin in Psilocybe cubensis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the methodologies for the detection and quantification of aeruginascin in Psilocybe cubensis samples. It is intended for researchers, scientists, and drug development professionals working with psychedelic compounds. This document outlines experimental protocols, presents quantitative data, and visualizes key workflows and biosynthetic pathways.

Introduction

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine (B22526) alkaloid and an analogue of psilocybin found in certain species of psychedelic mushrooms.[1] First identified in Inocybe aeruginascens, it has also been detected in Psilocybe cubensis.[1][2] The presence and concentration of this compound are of significant interest to researchers due to its potential to modulate the pharmacological effects of psilocybin.[2] This guide details the current analytical techniques for the accurate detection and quantification of this compound.

Quantitative Analysis of this compound in Psilocybe cubensis

Recent studies have quantified the concentration of this compound in various Psilocybe cubensis strains, revealing considerable variability. The data presented below is compiled from peer-reviewed research and highlights the typical concentration ranges observed.

| Mushroom Species | Strain/Sample | This compound (mg/g dry weight) | Psilocybin (mg/g dry weight) | Psilocin (mg/g dry weight) | Baeocystin (mg/g dry weight) | Norbaeocystin (mg/g dry weight) | Reference |

| Psilocybe cubensis | Not Specified | 0.026 - 0.053 | 0.208 - 5.344 | 0.651 - 3.509 | 0.139 - 0.881 | 0.044 - 0.161 | [3] |

| Psilocybe cubensis (Caps) | Not Specified | ~0.1 | ~8.8 | ~0.6 | ~0.7 | ~0.1 | [4] |

| Psilocybe cubensis (Stipes) | Not Specified | ~0.05 | ~4.4 | ~0.3 | ~0.35 | ~0.05 | [4] |

Experimental Protocol: Quantification of Tryptamines by UHPLC-MS/MS

The following protocol is a synthesized methodology based on the work of Gotvaldová et al. (2022), a prevalent method in the field for the analysis of tryptamines in fungal biomass.[5]

3.1. Sample Preparation and Extraction

-

Homogenization: Lyophilize and homogenize dried mushroom fruiting bodies to a fine powder.

-

Extraction:

-

Accurately weigh approximately 10 mg of the homogenized mushroom powder.

-

Add 1 mL of methanol (B129727).

-

Vortex the mixture for 1 minute.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant.

-

-

Dilution: Dilute the supernatant with methanol to an appropriate concentration for UHPLC-MS/MS analysis.

3.2. UHPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-MS/MS).

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with dynamic multiple reaction monitoring (dMRM) for accurate quantification of this compound and other tryptamines.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the detection and quantification of this compound in Psilocybe cubensis samples.

4.2. Hypothesized Biosynthetic Pathway of this compound

This compound is structurally similar to psilocybin, differing by an additional methyl group on the nitrogen atom of the tryptamine side chain. While the complete biosynthetic pathway is not fully elucidated, it is hypothesized to branch from the psilocybin pathway. Crucially, the psilocybin biosynthesis enzyme PsiM, a methyltransferase, is understood not to be responsible for the final N-trimethylation step that produces this compound. This suggests the involvement of a yet-to-be-identified N-methyltransferase.

Conclusion

The detection and quantification of this compound in Psilocybe cubensis is a rapidly evolving area of research. The use of sensitive analytical techniques like UHPLC-MS/MS is crucial for obtaining accurate data. Further research is needed to fully understand the biosynthetic pathway of this compound and its pharmacological effects. This guide provides a foundational understanding for researchers to build upon in their own investigations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Phosphoryloxy-N,N,N-trimethyltryptamine (Aeruginascin)

This document provides a comprehensive technical overview of 4-phosphoryloxy-N,N,N-trimethyltryptamine, a naturally occurring tryptamine (B22526) analog of psilocybin. Also known as this compound, this compound is of growing interest within the scientific community for its unique pharmacological profile and potential therapeutic applications.

Chemical Structure and Properties

4-Phosphoryloxy-N,N,N-trimethyltryptamine (this compound) is an indoleamine derivative found in several species of psychoactive mushrooms, including Inocybe aeruginascens and Pholiotina cyanopus.[1] It is the N-trimethyl analog of psilocybin.[1] The chemical structure of this compound is characterized by a tryptamine backbone with a phosphate (B84403) group at the 4-position of the indole (B1671886) ring and a quaternary trimethylammonium moiety at the terminal nitrogen of the ethylamine (B1201723) side chain.

The active metabolite of this compound is 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), which is formed by the dephosphorylation of the parent compound, analogous to the conversion of psilocybin to psilocin.[2]

Physicochemical Data

A summary of the key physicochemical properties for this compound and its active metabolite, 4-HO-TMT, is presented in Table 1.

| Property | 4-Phosphoryloxy-N,N,N-trimethyltryptamine (this compound) | 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) |

| IUPAC Name | [3-[2-(Trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate[1] | 2-(4-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium[2] |

| Synonyms | 4-PO-TMT, 4-PO-N,N,N-TMT[1] | 4-OH-TMT, Dephosphorylated this compound[2] |

| CAS Number | 114264-95-8[1] | 262285-41-6[2] |

| Molecular Formula | C₁₃H₂₀N₂O₄P[1] | C₁₃H₁₉N₂O⁺[2] |

| Molar Mass | 299.287 g·mol⁻¹[1] | 219.308 g·mol⁻¹[2] |

| SMILES | C--INVALID-LINK--(C)CCc1c[nH]c2c1c(ccc2)OP(=O)(O)[O-][1] | C--INVALID-LINK--(C)CCC1=CNC2=C1C(=CC=C2)O[2] |

| InChI | InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18)[1] | InChI=1S/C13H18N2O/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14H,7-8H2,1-3H3/p+1[2] |

Pharmacology and Receptor Binding

The pharmacological activity of this compound is primarily attributed to its active metabolite, 4-HO-TMT. Both this compound and 4-HO-TMT have been shown to interact with various serotonin (B10506) receptors.

Receptor Affinity

Competitive radioligand binding assays have been utilized to determine the binding affinities of this compound and 4-HO-TMT for several human serotonin receptors. The results, presented as inhibition constants (Ki), are summarized in Table 2.

| Compound | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₂ₑ (Ki, nM) | 5-HT₃ (Ki, nM) |

| This compound (4-PO-TMT) | High Affinity | High Affinity | High Affinity | No Binding |

| 4-HO-TMT | High Affinity | High Affinity | High Affinity | > 10,000 |

Data sourced from Chadeayne et al., 2020.[3]

Notably, while its structural analog bufotenidine (B1649353) is a potent 5-HT₃ receptor agonist, 4-HO-TMT shows no significant affinity for this receptor.[2][3] The high affinity for the 5-HT₂ₐ receptor is consistent with the psychoactive properties observed with other tryptamines.[4] However, in vivo studies in rodents have shown that this compound and 4-HO-TMT do not induce the head-twitch response, a behavioral proxy for psychedelic effects in mice that is mediated by 5-HT₂ₐ receptor activation.[1][2]

The quaternary ammonium (B1175870) structure of 4-HO-TMT makes it less likely to cross the blood-brain barrier, which may explain the lack of head-twitch response in animal models.[2]

Experimental Protocols

Synthesis of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)

The synthesis of 4-HO-TMT can be achieved through the methylation of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT).

Materials:

-

4-acetoxy-N,N-dimethyltryptamine (psilacetin) fumarate (B1241708)

-

Iodomethane (B122720) (excess)

-

Solvent (e.g., tetrahydrofuran)

Procedure:

-

Dissolve 4-acetoxy-N,N-dimethyltryptamine fumarate in the chosen solvent.

-

Add an excess of iodomethane to the solution.

-

The reaction mixture is then processed to yield the iodide salt of 4-acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT).

-

Subsequent hydrolysis of the acetate (B1210297) group of 4-AcO-TMT yields 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).

This is a generalized procedure based on reported syntheses.[3][4]

Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the receptor binding affinity of a compound.

Materials:

-

Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₃)

-

Radioligand specific for the target receptor

-

Test compound (e.g., 4-HO-TMT) at various concentrations

-

Incubation buffer

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the test compound at varying concentrations.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

The interaction of 4-HO-TMT with serotonin receptors, particularly the 5-HT₂ₐ receptor, is expected to initiate intracellular signaling cascades.

Proposed 5-HT₂ₐ Receptor Signaling Pathway

The activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Proposed signaling cascade following 4-HO-TMT binding to the 5-HT2A receptor.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent pharmacological analysis of 4-HO-TMT.

Caption: Workflow for the synthesis, characterization, and analysis of 4-HO-TMT.

Conclusion

4-Phosphoryloxy-N,N,N-trimethyltryptamine (this compound) and its active metabolite, 4-HO-TMT, represent a unique class of tryptamines with a distinct pharmacological profile. While they exhibit high affinity for several serotonin receptors implicated in psychedelic effects, their quaternary ammonium structure likely limits their ability to cross the blood-brain barrier, resulting in an attenuated or absent psychedelic-like response in preclinical models. Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of these compounds and to explore their potential therapeutic applications. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

References

The Enigmatic Biosynthesis of Aeruginascin: A Technical Guide for Researchers

An In-depth Examination of the Divergent Pathways to a Unique Psychedelic Tryptamine (B22526)

For Immediate Release

This technical guide delves into the current scientific understanding of the biosynthesis of aeruginascin, a trimethylated analogue of psilocybin found in certain species of psychedelic mushrooms. While initially postulated as a direct downstream product of the canonical psilocybin pathway, recent evidence strongly indicates a more complex and divergent biosynthetic origin. This document provides a comprehensive overview of the precursor molecules, enzymatic players, and genetic underpinnings of this compound synthesis, with a particular focus on the contrasting pathways observed in Psilocybe and Inocybe genera. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction: The Divergence from the Canonical Psilocybin Pathway

The biosynthesis of psilocybin in Psilocybe species is a well-characterized pathway commencing with the amino acid L-tryptophan. This process involves a series of four core enzymatic steps catalyzed by PsiD (a decarboxylase), PsiH (a monooxygenase), PsiK (a phosphotransferase), and PsiM (a methyltransferase).[1] this compound, being the N,N,N-trimethylated counterpart to the N,N-dimethylated psilocybin, was initially hypothesized to be the product of a third methylation event catalyzed by PsiM on a psilocybin substrate.[2] However, compelling recent studies have demonstrated that PsiM is incapable of performing this tertiary methylation, thus ruling out this straightforward extension of the psilocybin pathway.[3][4][5] This finding points towards the existence of an alternative enzymatic machinery responsible for the final step in this compound biosynthesis.

The Psilocybe Pathway: A Foundation for Comparison

The established biosynthetic route to psilocybin in Psilocybe cubensis serves as a crucial reference for understanding the biosynthesis of related tryptamines. The pathway proceeds as follows:

-

Decarboxylation: L-tryptophan is decarboxylated by PsiD to produce tryptamine.

-

Hydroxylation: Tryptamine is hydroxylated at the 4-position by PsiH to yield 4-hydroxytryptamine (B1209533).

-

Phosphorylation: PsiK catalyzes the phosphorylation of 4-hydroxytryptamine to generate norbaeocystin.

-

Methylation: The methyltransferase PsiM sequentially adds two methyl groups to the amino group of norbaeocystin, first producing baeocystin (B1212335) and then psilocybin.[1]

It is now understood that this pathway terminates with the dimethylated psilocybin, and does not proceed to the trimethylated this compound in Psilocybe species.

A Putative Pathway in Inocybe: Unraveling the Synthesis of this compound

The primary source of this compound is the mushroom species Inocybe aeruginascens.[6] While the complete biosynthetic gene cluster for this compound has not been definitively elucidated in this species, research on the closely related psilocybin-producing species Inocybe corydalina offers significant insights. This research has uncovered a divergent biosynthetic pathway with a different enzymatic order and distinct methyltransferases.[3]

Key features of the proposed Inocybe pathway include:

-

Presence of Novel Methyltransferases: The genome of I. corydalina contains two methyltransferases, IpsM1 and IpsM2, which are phylogenetically distinct from Psilocybe's PsiM.[3] It is hypothesized that one or both of these enzymes, or their homologues in I. aeruginascens, are responsible for the methylation steps, potentially including the final trimethylation to produce this compound.

-

Altered Enzymatic Sequence: Evidence from in vitro assays with the I. corydalina enzymes suggests a different order of reactions compared to the Psilocybe pathway. This includes the possibility of methylation occurring before phosphorylation.[3]

-

Branched Pathway: The Inocybe pathway appears to be branched, leading to the production of both psilocybin and baeocystin as end products.[3] It is plausible that this compound represents another branch of this pathway.

The following diagram illustrates a hypothesized biosynthetic pathway for this compound, integrating findings from both Psilocybe and Inocybe research.

Caption: Hypothesized divergence of the this compound pathway from the canonical psilocybin pathway.

Quantitative Data

The following tables summarize the available quantitative data regarding the concentrations of this compound and related tryptamines in mushroom species and the biochemical properties of relevant enzymes.

Table 1: Tryptamine Concentrations in Mushroom Fruiting Bodies

| Compound | Species | Concentration (mg/g dry weight) | Reference |

| This compound | Inocybe aeruginascens | 0.280 - 0.283 | [7] |

| Psilocybin | Inocybe aeruginascens | 0.124 - 0.128 | [7] |

| Baeocystin | Inocybe aeruginascens | 0.038 - 0.039 | [7] |

| This compound | Inocybe corydalina | Up to 3.0 (0.30%) | [8] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹min⁻¹) | Reference |

| PsiM | Norbaeocystin | 575 ± 100 | 0.11 ± 0.01 | 0.000191 | [5] |

| PsiM | Baeocystin | 492 ± 154 | 0.06 ± 0.01 | 0.000122 | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for replication and further investigation.

Extraction and Quantification of Tryptamines from Mushroom Material

Objective: To extract and quantify this compound, psilocybin, and other tryptamines from dried mushroom fruiting bodies.

Protocol:

-

Sample Preparation: Homogenize dried mushroom material into a fine powder using a cryo-mill or a standard grinder.[9]

-

Extraction:

-

Weigh approximately 50 mg of the mushroom powder.

-

Add 3 mL of 5% acetic acid in methanol (B129727).

-

Vortex for 30 minutes at 2500 rpm.

-

Centrifuge for 10 minutes at 4000 rpm.

-

Collect the supernatant.

-

Re-extract the pellet with an additional 2 mL of 5% acetic acid in methanol, vortex, and centrifuge as before.

-

Combine the supernatants.[9]

-

-

Sample Dilution and Analysis:

-

Bring the total volume of the combined supernatant to 10 mL with water.

-

Dilute the sample as necessary (e.g., 1000x) with water.

-

Spike with an internal standard (e.g., Psilocin-D10 & Psilocybin-D4) for a final concentration of 50 ng/mL.[9]

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[8][9]

-

Instrumentation and Conditions for LC-MS/MS Analysis:

-

Chromatography: Reversed-phase C18 column.[10]

-

Mobile Phase: A gradient of methanol and water with a suitable modifier like ammonium (B1175870) formate.[10]

-

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for specific detection and quantification of each tryptamine.

In Vitro Enzyme Assays for Methyltransferase Activity

Objective: To determine the substrate specificity and kinetic parameters of a putative this compound-producing methyltransferase.

Protocol:

-

Enzyme Preparation:

-

Clone the gene encoding the putative methyltransferase into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression (e.g., with IPTG).

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the methyl donor S-adenosyl-L-methionine (SAM), and the substrate (e.g., psilocybin).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., an organic solvent like methanol or by heat inactivation).

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to detect and quantify the formation of the methylated product (this compound).

-

-

Kinetic Analysis:

-

To determine Km and kcat, perform a series of assays with varying substrate concentrations while keeping the enzyme and SAM concentrations constant.

-

Measure the initial reaction velocities and fit the data to the Michaelis-Menten equation.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows relevant to the study of this compound biosynthesis.

Caption: Contrasting biosynthetic pathways in Psilocybe and hypothesized in Inocybe.

Caption: Experimental workflow for identifying the enzyme responsible for this compound synthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a compelling area of research that highlights the metabolic diversity within psychedelic mushrooms. Current evidence strongly refutes the initial hypothesis of a simple extension to the canonical psilocybin pathway and instead points towards a distinct enzymatic machinery, likely involving a novel methyltransferase, as seen in the Inocybe genus. The definitive identification and characterization of the enzyme or enzymes responsible for the trimethylation of the tryptamine backbone in Inocybe aeruginascens remains a key objective for future research. The experimental protocols and workflows outlined in this guide provide a roadmap for researchers to further unravel the enigmatic biosynthesis of this unique psychedelic compound. Such research will not only deepen our fundamental understanding of fungal natural product biosynthesis but also has the potential to enable the biotechnological production of this compound and its analogues for pharmacological investigation.

References

- 1. S‐Adenosyl‐l‐Methionine Salvage Impacts Psilocybin Formation in “Magic” Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iterative l-Tryptophan Methylation in Psilocybe Evolved by Subdomain Duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissimilar Reactions and Enzymes for Psilocybin Biosynthesis in Inocybe and Psilocybe Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An enzyme makes mushrooms “magical” [uni-jena.de]

- 5. Methyl transfer in psilocybin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemrxiv.org [chemrxiv.org]

The Enigmatic Euphoria of Aeruginascin: A Technical Review of Anecdotal Reports and Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginascin, a naturally occurring tryptamine (B22526) analogue of psilocybin found in certain mushroom species, has garnered attention for anecdotal reports suggesting it may induce euphoric states, potentially without the profound psychedelic effects associated with its more famous counterpart. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological profile and the preclinical data that both inform and challenge these anecdotal claims. While human clinical data on the subjective effects of isolated this compound is non-existent, this document synthesizes the available in vitro and in vivo preclinical findings to offer a data-driven perspective for the research and drug development community. We present quantitative data on receptor binding affinities, detail the experimental protocols used in key studies, and visualize the proposed metabolic and signaling pathways. The aim is to provide a foundational resource for further scientific inquiry into the unique properties of this compound and its potential as a pharmacological agent.

Introduction

The anecdotal reports of euphoric experiences following the ingestion of mushrooms containing this compound, such as Inocybe aeruginascens, stand in contrast to the often-unpredictable and sometimes dysphoric experiences associated with psilocybin-containing mushrooms[1][2][3][4]. These reports, primarily emerging from the work of Jochen Gartz, describe a consistently positive mood elevation in individuals who consumed these mushrooms[2][4][5]. This has led to speculation that this compound may modulate the action of psilocybin or possess unique psychoactive properties of its own, potentially offering a pathway to therapeutic agents with improved side-effect profiles.

However, it is crucial to underscore that these reports are anecdotal and have not been substantiated by controlled clinical trials. Preclinical research, while not directly measuring euphoria, has begun to elucidate the pharmacological characteristics of this compound and its primary metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), providing a scientific framework within which to consider these anecdotal claims. This guide will delve into this preclinical data to provide a clear and technically detailed picture of what is currently known.

Quantitative Pharmacological Data

The primary mechanism of action for classic psychedelics is agonism at the serotonin (B10506) 2A (5-HT2A) receptor. The following tables summarize the quantitative data from preclinical studies on the binding affinities of this compound and its metabolites at various serotonin receptors, as well as their effects in behavioral assays in mice.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds at Human Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT3 | 5-HT6 | SERT | Sigma 1 |

| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 2,700 |

| 4-HO-TMT (metabolite) | 160 | 230 | 67 | >10,000 | 2,400 | 1,400 | >10,000 |

| Psilocybin | >10,000 | >10,000 | 1,500 | >10,000 | 1,400 | >10,000 | >10,000 |

| Psilocin | 160 | 41 | 4.6 | >10,000 | 1,000 | 4,300 | >10,000 |

Data compiled from multiple sources.[1][3][6][7]

Table 2: In Vivo Effects of this compound and Psilocybin in Mice

| Compound | Head-Twitch Response (HTR) ED50 (mg/kg) | Effect on Locomotor Activity | Effect on Body Temperature |

| This compound | Inactive | No significant effect at tested doses | No significant effect at tested doses |

| Psilocybin | 0.29 | Decrease at higher doses | Decrease at higher doses |

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential.[6][7][8]

Experimental Protocols

The data presented above were generated using established experimental methodologies in pharmacology and behavioral science. Below are detailed descriptions of the key experimental protocols cited in the literature.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound, 4-HO-TMT, and other tryptamines for various human serotonin receptor subtypes.

-

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) cells or other suitable cell lines are transfected to express the specific human serotonin receptor subtype of interest. The cells are cultured and then harvested. The cell membranes, which contain the receptors, are isolated through a process of homogenization and centrifugation.

-

Competitive Binding Assay: The prepared cell membranes are incubated with a specific concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (e.g., 4-HO-TMT).

-

Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Data Analysis: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.[1][3][6]

-

Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, rotational head movement in rodents that is considered a reliable behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.

-

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.

-

Methodology:

-

Animal Subjects: Male C57BL/6J mice are commonly used.

-

Drug Administration: Mice are administered various doses of the test compound (e.g., this compound, psilocybin) or a vehicle control, typically via subcutaneous or intraperitoneal injection.

-

Observation Period: Immediately following administration, mice are placed in individual observation chambers. The number of head twitches is counted for a specified period, often 30-60 minutes.

-

Data Analysis: The dose-response relationship is analyzed to determine the dose that produces 50% of the maximal effect (ED50).[6][7][8]

-

Visualizing the Pathways

To better understand the proposed mechanism of action of this compound, the following diagrams illustrate its metabolic conversion and the subsequent interaction of its active metabolite with serotonin receptors.

Metabolic Activation of this compound

Caption: Proposed metabolic pathway of this compound to its active metabolite, 4-HO-TMT.

Simplified Serotonergic Signaling of 4-HO-TMT

Caption: Interaction of 4-HO-TMT with key serotonin receptors and downstream signaling.

Discussion and Future Directions

The available preclinical data indicates that this compound itself has low affinity for serotonin receptors. However, its dephosphorylated metabolite, 4-HO-TMT, demonstrates moderate affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors.[1][3] Despite this, this compound does not induce the head-twitch response in mice, a key indicator of psychedelic potential mediated by the 5-HT2A receptor.[6][7][8] This finding suggests that while 4-HO-TMT can bind to the 5-HT2A receptor, it may not activate the specific downstream signaling pathways that lead to psychedelic effects, or it may not readily cross the blood-brain barrier to a significant extent.[2][8]

The anecdotal reports of euphoria remain an intriguing but unproven aspect of this compound's profile. It is plausible that the subjective effects are not solely dependent on 5-HT2A agonism and may involve a more complex interplay with other receptors, such as 5-HT1A, which is known to be involved in mood regulation. Furthermore, the possibility of an "entourage effect," where the combination of tryptamines in certain mushrooms produces a unique psychoactive profile, cannot be discounted.[9]

For researchers and drug development professionals, this compound presents a compelling case for further investigation. Future research should prioritize:

-

Human Clinical Trials: Controlled studies with pure, synthesized this compound are necessary to definitively characterize its subjective effects, including any potential for euphoria, and to assess its safety profile in humans.

-

Pharmacokinetic Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound and 4-HO-TMT, particularly focusing on blood-brain barrier penetration, are crucial.

-

Functional Assays: In-depth in vitro functional assays are needed to understand how 4-HO-TMT modulates signaling through the 5-HT2A receptor (e.g., G-protein vs. β-arrestin pathways) compared to classic psychedelics like psilocin.

Conclusion

The narrative surrounding this compound is currently one of intriguing anecdotal reports of euphoria that are not yet supported by robust scientific evidence. The preclinical data paints a picture of a compound with a unique pharmacological profile, distinct from that of psilocybin. While it is unlikely to be a classic psychedelic in the same vein as psilocin, its interaction with multiple serotonin receptors warrants further exploration. The potential for a non-psychedelic or minimally psychedelic compound with mood-enhancing properties is of significant interest for the development of novel therapeutics for psychiatric disorders. This technical guide serves as a summary of the current, limited knowledge and a call to the scientific community to rigorously investigate the true nature of this compound's effects.

References

- 1. Active Metabolite of this compound (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Guide: Uses, Effects, and Benefits in Psychedelic Mushrooms [acslab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iflscience.com [iflscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Relationships for Psilocybin, Baeocystin, this compound, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Psilocybin mushroom - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Early Studies of Aeruginascin and its Psychological Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin, or 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT), is a naturally occurring indoleamine analog of psilocybin.[1][2] Its discovery and the early research surrounding it have opened intriguing questions regarding its pharmacological activity and potential to modulate the psychological effects of psilocybin-containing mushrooms. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its discovery, the initial anecdotal evidence of its psychological impact, and the early pharmacological characterization of its putative active metabolite.

Discovery and Early Observations of Psychological Impact

This compound was first identified by German chemist Jochen Gartz in 1987 in the mushroom Inocybe aeruginascens.[3] Subsequent analysis revealed its presence in other fungal species, including Pholiotina cyanopus and Psilocybe cubensis.[2]

A pivotal early study by Gartz in 1989 provided the first insights into the potential psychological effects of this compound.[1][2][3] This research was not a controlled clinical trial but rather a comparative analysis of 24 documented cases of accidental ingestions of psilocybin-containing mushrooms.[3] Gartz observed that individuals who consumed Inocybe aeruginascens, a species containing significant levels of this compound alongside psilocybin and baeocystin (B1212335), consistently reported euphoric experiences.[1][3] This was in stark contrast to the often slight and sometimes deeply dysphoric moods, accompanied by psychosis, panic, and anxiety, reported by individuals who ingested mushrooms containing high levels of psilocybin and psilocin but no this compound.[3] This led Gartz to hypothesize that this compound may act to modify the pharmacological effects of psilocybin, leading to a more consistently positive psychological outcome.[3]

It is critical to note that these early observations are anecdotal and preliminary, lacking the rigorous controls of modern clinical research.[1][2] Nevertheless, they have spurred further investigation into the pharmacology of this compound and its potential role in the "entourage effect" in psychedelic mushrooms.

Chemical and Pharmacological Profile

This compound is the N-trimethylated analog of psilocybin.[1] It is presumed to be a prodrug, undergoing dephosphorylation in the body to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[4][5] This metabolic conversion is analogous to the dephosphorylation of psilocybin to psilocin.[5]

Receptor Binding Affinity

Early pharmacological studies focused on the binding affinity of 4-HO-TMT to various serotonin (B10506) receptors, as these are the primary targets for classic psychedelics. The prevailing hypothesis was that 4-HO-TMT, being structurally similar to the potent 5-HT3 agonist bufotenidine, would also exhibit high affinity for the 5-HT3 receptor.[5] However, competitive radioligand binding assays revealed unexpected results.[4][5]

4-HO-TMT demonstrated a notable binding affinity for the 5-HT2A and 5-HT2B receptors, and to a lesser extent, the 5-HT1A receptor.[4][5] Contrary to the initial hypothesis, it showed no significant binding to the 5-HT3 receptor.[4][5] The binding affinities (Ki) for 4-HO-TMT at these receptors are presented in Table 1, alongside those of psilocybin for comparison.

Table 1: Quantitative Receptor Binding Affinity Data

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT3 (Ki, nM) |

| 4-HO-TMT | 4400 | 670 | 120 | >10,000 |

| Psilocybin | 567.4 | 107.2 | 4.6 | No significant binding |

Data compiled from Chue et al., 2022 and Chadeayne et al., 2020.[1][4][5]

The data indicates that while 4-HO-TMT binds to the 5-HT2A receptor, its affinity is several orders of magnitude lower than that of psilocybin.[1]

Experimental Protocols

Analysis of this compound in Mushroom Fruiting Bodies (Gartz, 1989)

The early analysis of this compound content in Inocybe aeruginascens by Gartz involved the following general steps:

-

Extraction: The dried and pulverized mushroom fruiting bodies were extracted with a suitable solvent, likely methanol (B129727) or ethanol, to isolate the indole (B1671886) alkaloids.

-

Chromatographic Separation: The resulting extract was subjected to thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to separate the different compounds present in the extract.

-

Identification and Quantification: By comparing the retention times and spectral data with those of known standards (for psilocybin and baeocystin) and through structural elucidation for the novel compound, this compound was identified. The concentration of this compound was found to be comparable to that of psilocybin and baeocystin in I. aeruginascens.[3]

Synthesis of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)

The putative active metabolite of this compound, 4-HO-TMT, was synthesized for pharmacological testing. A common synthetic route, as described by Chadeayne et al. (2020), is as follows:

-

Starting Material: The synthesis begins with 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin.[5][6]

-

Methylation: 4-AcO-DMT fumarate (B1241708) is methylated using an excess of iodomethane (B122720) in a methanolic solution. This reaction yields 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide.[5][6]

-

Hydrolysis: The intermediate, 4-AcO-TMT iodide, is then hydrolyzed in aqueous acetic acid to remove the acetyl group, yielding 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide.[5][6]

-

Purification: The final product is purified by recrystallization from a methanolic solution.[5][6]

Competitive Radioligand Binding Assays

The receptor binding affinities of 4-HO-TMT were determined using competitive radioligand binding assays. The general principle of this in vitro technique is as follows:

-

Preparation of Cell Membranes: Cell membranes expressing the specific human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3) are prepared.

-

Incubation: These membranes are incubated with a known radiolabeled ligand that has a high affinity for the receptor.

-

Competition: The test compound (4-HO-TMT) is added in increasing concentrations to compete with the radioligand for binding to the receptor.

-

Measurement of Radioactivity: After incubation, the bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to the inhibition constant (Ki) to provide a measure of the compound's binding affinity.

Visualizations

Caption: Chemical relationship of this compound to Psilocybin and its active metabolite.

Caption: Conceptual workflow of Gartz's 1989 observational study.

Caption: Proposed metabolic pathway and mechanism of action of this compound.

Conclusion

The early studies on this compound, initiated by the work of Jochen Gartz, have laid a foundation for understanding this unique tryptamine. The initial anecdotal reports of its association with euphoric experiences, combined with the subsequent pharmacological data on its active metabolite, 4-HO-TMT, suggest a complex and potentially distinct psychoactive profile compared to psilocybin alone. While 4-HO-TMT's lower affinity for the 5-HT2A receptor might imply reduced psychedelic potency, its overall receptor interaction profile warrants further investigation. The early research underscores the importance of studying the full spectrum of alkaloids in psychedelic mushrooms to better understand their therapeutic potential and subjective effects. Future research, including controlled clinical studies, is necessary to move beyond the anecdotal evidence and fully elucidate the psychological and physiological impact of this compound in humans.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [PDF] New Aspects of the Occurrence, Chemistry and Cultivation of European Hallucinogenic Mushrooms | Semantic Scholar [semanticscholar.org]

- 3. psychedelicreview.com [psychedelicreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Active Metabolite of this compound (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychedelicreview.com [psychedelicreview.com]

The Pharmacology of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) is the putative active metabolite of aeruginascin, a naturally occurring tryptamine (B22526) analog found in certain species of psychedelic mushrooms. Unlike its more famous counterpart, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT), the active metabolite of psilocybin, 4-HO-TMT possesses a unique pharmacological profile that is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of 4-HO-TMT's pharmacology, with a focus on its interactions with serotonergic receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Core Pharmacology of 4-HO-TMT

The primary mechanism of action of 4-HO-TMT involves its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Its pharmacological profile is distinct from that of psilocin, exhibiting different binding affinities and functional activities at various 5-HT receptor subtypes.

Receptor Binding Affinity

Competitive radioligand binding assays have been employed to determine the affinity of 4-HO-TMT for several key serotonin receptors. The inhibition constant (Kᵢ) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

The binding affinity of 4-HO-TMT has been characterized at human 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₃ receptors. Notably, and contrary to early hypotheses, 4-HO-TMT shows no significant affinity for the 5-HT₃ receptor. Its binding profile at other serotonin receptors is summarized in the table below.

Table 1: Receptor Binding Affinities (Kᵢ) of 4-HO-TMT and Comparative Compounds (in nM)

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂B | 5-HT₃ |

| 4-HO-TMT | 4,400 | 670 | 120 | >10,000 |

| Psilocin | 567.4 | 107.2 | 4.6 | >10,000 |

| Psilocybin | >10,000 | >10,000 | 98.7 | >10,000 |

Data for 4-HO-TMT, psilocin, and psilocybin from Chadeayne et al., 2020.

Functional Activity

The functional activity of 4-HO-TMT has been investigated through various in vitro and in vivo assays. These studies aim to determine whether the binding of 4-HO-TMT to a receptor results in a cellular response (agonism) and the potency and efficacy of this response.

5-HT₂A Receptor Activity: The 5-HT₂A receptor is the primary target for classic psychedelic compounds. While 4-HO-TMT binds to the 5-HT₂A receptor, its functional potency is significantly lower than that of psilocin. The half-maximal effective concentration (EC₅₀) for 4-HO-TMT in activating the 5-HT₂A receptor has been reported to be 6,800 nM, which is 324-fold lower than that of psilocin (21 nM). In vivo studies in rodents have shown that 4-HO-TMT does not induce the head-twitch response, a behavioral proxy for psychedelic effects in animals, which is consistent with its lower in vitro potency at the 5-HT₂A receptor.

5-HT₁D and 5-HT₂B Receptor Activity: Functional assays have demonstrated that 4-HO-TMT acts as a weak partial agonist at both the 5-HT₁D and 5-HT₂B receptors.

Table 2: Functional Activity of 4-HO-TMT

| Receptor | Assay Type | Parameter | Value (nM) | Efficacy |

| 5-HT₂A | Calcium Mobilization | EC₅₀ | 6,800 | Lower than psilocin |

| 5-HT₁D | Fluorescence-based | Agonist Potency | Micromolar range | Weak Partial Agonist |

| 5-HT₂B | Fluorescence-based | Agonist Potency | Micromolar range | Weak Partial Agonist |

EC₅₀ value for 5-HT₂A from Wikipedia, citing a study. Agonist potency at 5-HT₁D and 5-HT₂B from Glatfelter et al., 2022.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the pharmacological profile of compounds like 4-HO-TMT.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor. The data for 4-HO-TMT's binding affinity was generated by the NIMH Psychoactive Drug Screening Program (PDSP), which utilizes standardized protocols.

General Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest are prepared from cultured cells.

-

Assay Setup: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) is incubated with the cell membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (4-HO-TMT) are added to the wells to compete with the radioligand for binding to the receptor.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are essential for determining the cellular response following the binding of a ligand to its receptor.

Activation of Gq-coupled receptors like 5-HT₂A and 5-HT₂B leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.

General Protocol Outline:

-

Cell Culture: Cells expressing the human 5-HT₂A or 5-HT₂B receptor are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will fluoresce upon binding to calcium.

-

Compound Addition: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured. The test compound (4-HO-TMT) at various concentrations is then added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values can be determined.

Activation of Gi-coupled receptors like 5-HT₁A inhibits the production of cyclic AMP (cAMP).

General Protocol Outline:

-

Cell Culture: Cells expressing the human 5-HT₁A receptor are cultured in multi-well plates.

-

Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a baseline level of cAMP production.

-

Compound Addition: The test compound (4-HO-TMT) at various concentrations is added to the wells. If 4-HO-TMT is an agonist, it will inhibit the forskolin-stimulated cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing fluorescence or luminescence detection.

-

Data Analysis: The reduction in cAMP levels is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC₅₀ (for inhibition of cAMP production) or EC₅₀ and Eₘₐₓ can be determined.

Caption: General workflows for functional assays of GPCRs.

Signaling Pathways

The interaction of 4-HO-TMT with serotonin receptors initiates intracellular signaling cascades that ultimately lead to a physiological response.

5-HT₁A Receptor Signaling Pathway (Gi-coupled)

The 5-HT₁A receptor is coupled to an inhibitory G-protein (Gi). Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors.

Caption: The Gi-coupled signaling pathway of the 5-HT₁A receptor.

5-HT₂A and 5-HT₂B Receptor Signaling Pathway (Gq-coupled)

The 5-HT₂A and 5-HT₂B receptors are coupled to a Gq protein. Activation of these receptors by an agonist stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a cellular response.

Caption: The Gq-coupled signaling pathway of 5-HT₂A/2B receptors.

Conclusion

4-HO-TMT, the active metabolite of this compound, exhibits a distinct pharmacological profile characterized by moderate affinity for 5-HT₂A and 5-HT₂B receptors and lower affinity for the 5-HT₁A receptor. Its functional activity at the 5-HT₂A receptor is significantly lower than that of psilocin, which is consistent with the lack of psychedelic-like effects in preclinical models. The weak partial agonism at 5-HT₁D and 5-HT₂B receptors further differentiates its activity profile.

This technical guide provides a foundational understanding of the pharmacology of 4-HO-TMT. Further research is warranted to fully elucidate its in vivo effects, pharmacokinetic properties, and potential therapeutic applications. The detailed experimental methodologies and signaling pathway diagrams presented here offer a framework for future investigations into this intriguing tryptamine derivative.

The Enigmatic Role of Aeruginascin in the Psychoactive Fungi Chemical Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginascin, a trimethylated analogue of psilocybin, is a naturally occurring tryptamine (B22526) found in certain species of psychoactive fungi. While its presence has been known for decades, its precise role in the chemical profile and overall pharmacological effects of these fungi remains a subject of ongoing research. This technical guide provides an in-depth exploration of this compound, consolidating current knowledge on its biosynthesis, pharmacology, and its potential contribution to the "entourage effect" in psychoactive fungi. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of psychedelic compounds.

Introduction

The renewed interest in the therapeutic potential of psychedelic compounds has led to a more detailed investigation of the chemical constituents of psychoactive fungi beyond psilocybin and psilocin. Among these minor alkaloids, this compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) has garnered significant attention. First identified in Inocybe aeruginascens, this compound has been hypothesized to modulate the psychoactive experience, potentially contributing to more euphoric and less dysphoric effects.[1][2] Understanding the contribution of this compound to the overall chemical profile is crucial for the development of safer and more effective psychedelic-assisted therapies.

Chemical Profile and Quantitative Analysis

This compound co-occurs with other tryptamine alkaloids, including psilocybin, psilocin, baeocystin (B1212335), and norbaeocystin (B1244615), in various fungal species. The relative concentrations of these compounds can vary significantly between and within species, influencing the overall pharmacological effects of the mushroom.

Data Presentation: Tryptamine Alkaloid Content in Psychoactive Fungi

The following table summarizes the quantitative data for this compound and related tryptamine alkaloids in various fungal species, as determined by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3]

| Fungal Species | This compound (mg/g dry weight) | Psilocybin (mg/g dry weight) | Psilocin (mg/g dry weight) | Baeocystin (mg/g dry weight) | Norbaeocystin (mg/g dry weight) |

| Inocybe aeruginascens | 0.280–0.283 | 0.124–0.128 | 0.005 | 0.038–0.039 | Not Detected |

| Psilocybe cubensis | 0.026–0.053 | 0.651–3.509 | 0.208–5.344 | 0.139–0.881 | 0.044–0.161 |

| Psilocybe cyanescens | 0.011–0.039 | 2.340–13.808 | 0.409–10.018 | 0.216–2.852 | 0.102–0.978 |

| Psilocybe caerulipes | 0.018–0.028 | 2.234–5.674 | 0.501–2.770 | 0.063–0.141 | 0.019–0.052 |

Biosynthesis of this compound

The biosynthetic pathway of this compound is not yet fully elucidated but is believed to closely follow the well-established pathway of psilocybin. The initial steps, starting from the amino acid tryptophan, are likely identical. However, the final N-methylation step to create the quaternary amine of this compound is a key point of divergence.

Recent research has shown that the psilocybin N-methyltransferase (PsiM), responsible for the mono- and di-methylation of norbaeocystin to produce baeocystin and psilocybin, is incapable of catalyzing the third methylation to form this compound.[4][5] This suggests the involvement of a distinct, yet-to-be-identified N-methyltransferase in the biosynthesis of this compound.

Hypothetical Biosynthetic Pathway of this compound

Pharmacology and Signaling Pathways

This compound is a prodrug that is likely dephosphorylated in the body to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[6][7] The pharmacological activity of 4-HO-TMT has been investigated through in vitro receptor binding assays.

Receptor Binding Affinities

The binding affinities (Ki) of 4-HO-TMT and, for comparison, psilocin, at key serotonin (B10506) receptors are presented in the table below.[8][9]

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) |

| 4-HO-TMT | 4400 | 670 | 120 |

| Psilocin | 156 | 47.6 | 4.6 |

4-HO-TMT displays a lower affinity for the 5-HT2A receptor compared to psilocin, which is the primary target for the psychedelic effects of psilocybin.[8] Notably, this compound itself, unlike its dephosphorylated metabolite, does not induce the head-twitch response in rodents, a behavioral proxy for psychedelic activity.[2] This suggests that this compound may have a different pharmacological profile than classic psychedelics.

Serotonergic Signaling Pathway of 4-HO-TMT

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and pharmacological characterization of this compound and related compounds.

Extraction and Quantification of Tryptamine Alkaloids from Fungal Material

This protocol is adapted from Gotvaldová et al. (2022) for the analysis of tryptamines in dried mushroom samples using UHPLC-MS/MS.[3]

Materials:

-

Dried and powdered mushroom material

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 10 mg of homogenized, dried mushroom powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of methanol.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Dilute the sample 50-fold with methanol for analysis.

UHPLC-MS/MS Parameters:

-